N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
Description
N-(4-Ethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a benzothiazole-derived compound characterized by a 4-ethoxy substituent on the benzothiazole ring and a 2-(methylthio)benzamide moiety. The methylthio group at the ortho position of the benzamide introduces sulfur-mediated hydrophobic interactions, which may influence binding affinity in biological systems.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-3-21-12-8-6-10-14-15(12)18-17(23-14)19-16(20)11-7-4-5-9-13(11)22-2/h4-10H,3H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPUYBKYGUXJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a synthetic compound belonging to the benzothiazole derivative class, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings.
- Molecular Formula : C17H16N2O2S2
- Molecular Weight : 344.45 g/mol
- Purity : Typically around 95%
The compound features a benzothiazole moiety, which is associated with various pharmacological effects, and a methylthio group that enhances its chemical reactivity. The ethoxy group contributes to its solubility and interaction with biological targets.
Synthesis
The synthesis of this compound generally involves several key steps:
- Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving 2-aminothiophenol and suitable carboxylic acid derivatives.
- Introduction of the Ethoxy Group : Typically done via etherification using ethyl iodide and a base.
- Formation of the Benzamide Moiety : This involves coupling the benzothiazole derivative with a methylthio-substituted benzoic acid in the presence of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide).
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use in treating bacterial infections.
Anticancer Potential
Studies have evaluated the anticancer activity of this compound against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving both intrinsic and extrinsic pathways.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa | 12.7 | High |
| K562 | 8.5 | High |
| MDA-MB-361 | 15.1 | Moderate |
These results indicate that this compound has promising anticancer properties compared to established treatments like cisplatin.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cell growth and apoptosis.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The compound was found to inhibit the growth of Gram-positive bacteria effectively, indicating its potential as a therapeutic agent for bacterial infections. -
Anticancer Activity Assessment :
Another study focused on the anticancer effects of this compound on human cancer cell lines. Results demonstrated significant cytotoxicity against HeLa cells, with an IC50 value lower than that of standard chemotherapeutics, showcasing its potential as an alternative treatment option.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzothiazole and benzamide moieties critically modulate properties such as lipophilicity, solubility, and electronic effects:
Key Observations :
- Electron-donating groups (e.g., ethoxy, methoxy) improve solubility and stability, as seen in compounds like 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide .
- Electron-withdrawing groups (e.g., nitro in nitazoxanide) enhance electrophilicity, critical for antiparasitic activity .
- Sulfur-containing groups (e.g., methylthio) may enhance hydrophobic binding, as observed in corrosion inhibitors and kinase activators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
